molecular formula C21H16N2OS B2590589 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide CAS No. 313959-44-3

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

Cat. No. B2590589
CAS RN: 313959-44-3
M. Wt: 344.43
InChI Key: GMMDZGHGMAMEMV-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” is a benzothiazole derivative. Benzothiazole derivatives have been studied for their potential pharmacological properties . They have been found to exhibit anticonvulsant activity and neurotoxicity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using spectral (FT-IR, 1H-NMR, MS) and elemental analysis .


Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles .


Physical And Chemical Properties Analysis

Benzothiazole derivatives exhibit luminescent properties. Upon excitation with 365 nm light, they exhibit bright blue-violet, green, and orange emission in aggregated states .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have gained prominence due to their potential as anti-tubercular agents. Recent synthetic developments have led to the discovery of novel benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were compared with standard reference drugs, and their in vitro and in vivo efficacy was evaluated . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to synthesize these derivatives. Additionally, structure-activity relationships (SAR) and molecular docking studies against the target DprE1 have been investigated to identify potent inhibitors with enhanced anti-tubercular activity.

Antibacterial Properties

In vitro antibacterial studies have revealed that benzothiazole derivatives, including our compound of interest, exhibit activity against bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . These findings suggest potential applications in combating bacterial infections.

Vulcanization Accelerators and Antioxidants

The benzothiazole ring system has a long history of use as vulcanization accelerators in rubber production. Additionally, it serves as an antioxidant, protecting materials from oxidative damage. Its presence in various natural compounds underscores its versatility .

Fluorescence Materials and Imaging Reagents

Due to their inherent fluorescence properties, benzothiazole derivatives find applications as imaging reagents and fluorescence materials. Researchers have explored their use in bioimaging, diagnostics, and sensor development.

Future Directions

Benzothiazole derivatives have shown promise in various fields, including medicinal chemistry. Their potential as anticonvulsants and their luminescent properties suggest they could have wide-ranging applications in the future .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-10-12-15(13-11-14)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMDZGHGMAMEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

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